Synthetic Utility: 3-Position Carbonitrile Enables DYRK1A Kinase Inhibitor Scaffolds
Indole-3-carbonitriles bearing the carbonitrile at the 3-position exhibit submicromolar inhibitory activity against DYRK1A, with optimized derivatives achieving double-digit nanomolar IC50 values [1]. This activity is directly attributable to the 3-position carbonitrile acting as a key hydrogen bond acceptor within the kinase ATP-binding pocket, a pharmacophore feature not present in positional isomers such as 1-acetylindoline-5-carbonitrile or 1-acetylindoline-6-carbonitrile [1].
| Evidence Dimension | DYRK1A kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Indole-3-carbonitrile derivatives: double-digit nanomolar (optimized leads) [1] |
| Comparator Or Baseline | KuFal194 (non-indoline reference): poor aqueous solubility limiting cellular assay use [1] |
| Quantified Difference | Submicromolar cellular activity achievable with 3-carbonitrile-containing scaffolds vs. unusable lipophilic reference [1] |
| Conditions | In vitro kinase inhibition assays and cellular assays on DYRK1A [1] |
Why This Matters
Procurement of the 3-carbonitrile positional isomer is essential for research programs targeting DYRK1A, CLK, or GSK-3 kinases, as alternative nitrile placements fail to establish the critical hydrogen bond interaction required for inhibitory activity.
- [1] Meine R, et al. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. 2018;23(2):64. doi:10.3390/molecules23020064. View Source
